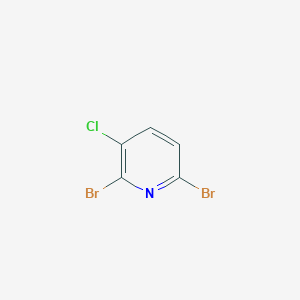

2,6-Dibromo-3-chloropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDGSOAAFDXXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482807 | |

| Record name | 2,6-Dibromo-3-chloro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-77-3 | |

| Record name | 2,6-Dibromo-3-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-chloro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 2,6 Dibromo 3 Chloropyridine

Synthetic Routes to 2,6-Dibromo-3-chloropyridine

While a specific, peer-reviewed synthesis for this compound is not extensively documented, its preparation can be envisaged through established methods for the halogenation of pyridine (B92270) rings. A plausible synthetic strategy would involve the multi-step halogenation of a suitable pyridine precursor.

One potential route could begin with the Sandmeyer reaction of 3-amino-2,6-dibromopyridine. The diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) chloride source would introduce the chlorine atom at the 3-position.

Alternatively, a route starting from a pre-chlorinated pyridine could be employed. For instance, the bromination of 3-chloropyridine (B48278) using a strong brominating agent under forcing conditions could potentially yield the desired tribromo-chloro product, although controlling the regioselectivity to obtain the 2,6-dibromo isomer specifically would be a significant challenge. The synthesis of related compounds, such as 2,6-dibromopyridine (B144722) from 2,6-dichloropyridine (B45657) via halogen exchange with hydrobromic acid, demonstrates the feasibility of such transformations on the pyridine core. chemshuttle.comuni.lu

Spectroscopic Properties and Structural Analysis

The definitive identification and characterization of this compound rely on a combination of physical and spectroscopic methods.

Physicochemical Properties Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 55304-77-3 | sigmaaldrich.com |

| Molecular Formula | C₅H₂Br₂ClN | sigmaaldrich.comrsc.org |

| Molecular Weight | 271.34 g/mol | sigmaaldrich.comrsc.org |

| Appearance | Solid | nih.gov |

| Melting Point | 70 °C | rsc.org |

| SMILES | C1=CC(=NC(=C1Cl)Br)Br | rsc.org |

| InChI | InChI=1S/C5H2Br2ClN/c6-4-2-1-3(8)5(7)9-4/h1-2H | rsc.org |

Expected Spectroscopic Data While experimental spectra are not widely available in the literature, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR: The spectrum is expected to show two signals corresponding to the two aromatic protons at C4 and C5. Due to coupling with each other, they should appear as a pair of doublets.

¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic cluster for the molecular ion peak. This pattern is due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br are both ~50%) and chlorine (³⁵Cl ~75%, ³⁷Cl ~25%), providing a definitive signature for a molecule containing two bromine atoms and one chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring, as well as bands corresponding to the C-Br and C-Cl stretching vibrations. A study on the related compound 1β-(2-Bromo-6-chloropyridin-3-yl)-1,2-dideoxy-D-ribofuranose reported IR peaks for the pyridine core at 1575 and 1546 cm⁻¹.

Reactivity and Advanced Reaction Pathways of 2,6 Dibromo 3 Chloropyridine

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridine (B92270) rings. The inherent electron-deficient character of the pyridine nucleus, resulting from the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents. In polyhalogenated pyridines like 2,6-dibromo-3-chloropyridine, the positions ortho and para (C2, C4, C6) to the nitrogen are particularly activated towards nucleophilic substitution. stackexchange.comuoanbar.edu.iq This is due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com

Amination Processes in Polyhalogenated Pyridine Systems

Amination of polyhalogenated pyridines is a crucial transformation for the synthesis of various biologically active molecules and functional materials. acs.org The introduction of an amino group can be achieved through nucleophilic aromatic substitution, where an amine acts as the nucleophile. While methods exist for the amination of polyhalogenated pyridines, including those catalyzed by noble metals, the development of environmentally benign and selective nonmetal systems is an area of active research. acs.org

For instance, a base-promoted selective amination of various polyhalogenated pyridines using water as a solvent has been developed. acs.org This method has been shown to be effective for a range of substrates, including those with bromo and chloro substituents. acs.org In some cases, the reaction can proceed with high selectivity, allowing for the formation of mono-aminated products in good yields. acs.org The mechanism is thought to involve the in-situ generation of dimethylamine (B145610) from the dissociation of a solvent like N,N-dimethylformamide (DMF) in the presence of a base. acs.org

It is important to note that the reactivity of the halogen leaving group follows the general trend of I > Br > Cl > F, which is consistent with the carbon-halogen bond dissociation energies. nih.gov However, the regioselectivity of the amination is not solely dependent on the leaving group ability but is also influenced by the electronic and steric environment of the substitution site.

Regioselectivity and Chemoselectivity in Nucleophilic Displacements

In polyhalogenated pyridines, the regioselectivity of nucleophilic substitution is a critical aspect, determining which halogen atom is displaced. The positions on the pyridine ring exhibit different levels of reactivity towards nucleophiles. Generally, the C2/C6 positions are more reactive than the C4 position, and the C3/C5 positions are the least reactive. baranlab.org This is because attack at the C2/C6 and C4 positions allows for the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comuoanbar.edu.iq

For this compound, the two bromine atoms are located at the more activated C2 and C6 positions, while the chlorine atom is at the less activated C3 position. This inherent difference in positional reactivity suggests that nucleophilic substitution would preferentially occur at the C2 or C6 position.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In the case of this compound, the two different types of halogens (bromine and chlorine) present an opportunity for selective reactions. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. nih.gov Therefore, under conditions where leaving group ability is the dominant factor, selective substitution of a bromine atom would be expected.

However, the outcome of nucleophilic substitution reactions can be highly sensitive to the nature of the nucleophile, the solvent, and the reaction conditions. wuxiapptec.com For example, in some systems, a change in base or solvent can alter the regiochemical outcome. acs.org Steric hindrance can also play a significant role; a bulky nucleophile may preferentially attack the less sterically hindered position.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the functionalization of halogenated pyridines. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions, providing a versatile platform for the synthesis of complex substituted pyridines.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. rsc.orgmdpi.com In the context of polyhalogenated pyridines, the site-selectivity of the Suzuki-Miyaura coupling is of paramount importance. rsc.org

For this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond under palladium catalysis allows for selective coupling at the C2 and/or C6 positions. nih.govnih.gov The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov This chemoselectivity enables the stepwise functionalization of the pyridine ring. For instance, a Suzuki-Miyaura coupling can be performed to substitute one or both bromine atoms, leaving the chlorine atom intact for subsequent transformations.

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of the reaction. whiterose.ac.uksumitomo-chem.co.jp For example, sterically hindered phosphine (B1218219) ligands can promote the exhaustive alkylation of polychlorinated pyridines. nih.gov In some cases, the use of specific palladium pre-catalysts can enhance reactivity and selectivity. whiterose.ac.uk The nature of the base and solvent system also plays a crucial role in the efficiency of the coupling process. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Halogenated Pyridines

| Halogenated Pyridine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 94% | nih.gov |

| 2,4-Dichloropyridine | p-Fluorophenylboronic acid | PEPPSI complexes | - | - | Di-arylated product | Good reactivity | whiterose.ac.uk |

| 2-Chloro-6-methoxypyridine | - | Pd(II)/C | - | - | Coupled product | 90% | sumitomo-chem.co.jp |

Negishi and Stille Coupling Protocols for Pyridine Functionalization

The Negishi and Stille coupling reactions provide alternative and complementary methods for the functionalization of this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, Negishi coupling can be employed for the selective functionalization at the C2 and C6 positions due to the higher reactivity of the C-Br bonds. The choice of palladium or nickel catalyst can influence the reaction's outcome. wikipedia.org

The Stille coupling utilizes an organotin reagent and a palladium catalyst. nih.gov It is valued for its compatibility with a wide range of functional groups. utwente.nl Similar to other palladium-catalyzed cross-couplings, the Stille reaction on this compound would be expected to proceed selectively at the bromine-substituted positions. The reaction generally occurs with retention of configuration at the carbon-tin bond, which can be advantageous in stereospecific synthesis. nih.gov

Both Negishi and Stille couplings have been successfully applied to the synthesis of complex molecules, including those containing pyridine and other heterocyclic cores. rsc.orgnih.gov

Table 2: Comparison of Negishi and Stille Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Considerations |

|---|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | High reactivity, broad scope (sp³, sp², sp), good functional group tolerance. wikipedia.org | Organozinc reagents are often moisture and air-sensitive. wikipedia.org |

| Stille | Organotin | Palladium | Excellent functional group tolerance, air and moisture stable reagents. utwente.nl | Toxicity of organotin compounds and byproducts. nih.gov |

Nickel-Catalyzed Cross-Coupling Variants with Halogenated Pyridines

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. nih.gov Nickel catalysts can effectively couple a wide range of electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.govwisc.edu

For this compound, nickel catalysis offers the potential for unique reactivity and selectivity. For instance, nickel catalysts can promote the cross-electrophile coupling of heteroaryl chlorides with alkyl bromides. nih.gov This type of reaction allows for the formation of C(sp²)-C(sp³) bonds.

The choice of ligand is crucial in nickel-catalyzed reactions, with nitrogen-based ligands such as bipyridines and terpyridines often being employed. acs.orgrsc.org The reaction conditions, including the choice of reductant, can also significantly impact the efficiency and selectivity of the coupling. acs.org For example, in some nickel-catalyzed cross-electrophile couplings, a zinc reductant is used to generate an organozinc intermediate in situ, which then participates in the cross-coupling cycle. acs.org

Table 3: Examples of Nickel-Catalyzed Cross-Coupling with Halogenated Pyridines

| Halogenated Pyridine | Coupling Partner | Catalyst/Ligand | Reductant/Additive | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Ethyl 4-bromobenzoate | NiBr₂ / 6,6′-dimethyl-2,2′-bipyridine | - | Cross-coupled product | acs.org |

| 2-Chloropyridines | Alkyl bromides | Nickel / bathophenanthroline | - | 2-Alkylated pyridines | nih.gov |

| Substituted bromo- and chloropyridines | Homocoupling | NiCl₂(PPh₃)₂ | Zn⁰ | Bipyridines | nih.gov |

Advanced Derivatization and Selective Functionalization Strategies

Site-Selective Functionalization at Distinct Pyridine (B92270) Positions

The differential reactivity of the C-Br and C-Cl bonds in 2,6-dibromo-3-chloropyridine is a key factor in achieving site-selective functionalization. Generally, the carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. nih.govresearchgate.net This reactivity difference allows for selective transformations at the 2- and 6-positions.

In Suzuki-Miyaura cross-coupling reactions, the bromine atoms at the 2- and 6-positions react preferentially. For instance, coupling with arylboronic acids can be controlled to achieve mono- or di-arylation at these positions. researchgate.netresearchgate.net The reaction's selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. To achieve diarylation, more forcing conditions like higher temperatures may be necessary. nih.govescholarship.org

The inherent electronic properties of the pyridine ring also play a crucial role, favoring oxidative addition at the C2 and C6 positions over the C4 position. nih.govescholarship.org This is attributed to the lower bond dissociation energies of the C-X bonds at the α-positions relative to the nitrogen atom. nih.gov

Directed Metalation and Lithiation Strategies for Polyhalogenated Pyridines

Directed ortho-metalation (DoM) and lithiation are powerful techniques for the functionalization of polyhalogenated pyridines. researchgate.netharvard.edu These methods involve the deprotonation of an aromatic C-H bond directed by a nearby functional group, or a halogen-metal exchange.

In the context of polyhalogenated pyridines, lithiation can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). nih.govnih.govacs.org The position of lithiation is influenced by the directing effect of the halogen atoms and other substituents on the pyridine ring. researchgate.netsmolecule.com For instance, in some polyhalogenated systems, lithiation occurs preferentially at a position flanked by two halogen atoms. capes.gov.brepfl.ch

A phenomenon known as the "halogen dance" can also occur, where a halogen atom and a metal atom exchange positions on the aromatic ring. researchgate.netclockss.orgwhiterose.ac.ukresearchgate.netrsc.org This rearrangement can be a useful tool for accessing isomers that are not directly obtainable through other methods. The halogen dance is typically initiated by a strong base and can be influenced by reaction temperature and the specific halogen atoms present. researchgate.net

Introduction of Diverse Chemical Functionalities via Carbon-Halogen Bond Transformations

The carbon-halogen bonds in this compound serve as versatile handles for introducing a wide array of chemical functionalities through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the halo-pyridine with organoboron compounds. nih.govresearchgate.netnih.gov As mentioned, the C-Br bonds at positions 2 and 6 are more reactive than the C-Cl bond. This allows for the selective introduction of aryl or alkyl groups at these positions. researchgate.netnih.gov

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the halo-pyridine and terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govscirp.org Similar to the Suzuki coupling, the reaction can be directed to the more reactive C-Br positions. A stepwise approach can lead to mono-, di-, tri-, or even tetra-alkynylated pyridines from polyhalogenated precursors. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the halogenated positions of the pyridine ring. organic-chemistry.orgresearchgate.netnih.govwuxiapptec.com The choice of ligand and base is crucial for the efficiency and selectivity of this transformation. researchgate.netwuxiapptec.com

The following table summarizes the selective transformations possible with this compound:

| Reaction Type | Position(s) of Reactivity | Reagents/Catalysts | Introduced Functionality |

| Suzuki-Miyaura Coupling | 2- and 6- (preferential) | Pd catalyst, boronic acids/esters | Aryl, alkyl groups |

| Sonogashira Coupling | 2- and 6- (preferential) | Pd/Cu catalyst, terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | 2- and 6- (preferential) | Pd catalyst, amines, base | Amino groups |

Multistep Synthesis of Complex Pyridine-Based Molecular Architectures

The selective functionalization strategies discussed above can be employed in a sequential manner to construct complex, highly substituted pyridine-based molecular architectures. Starting with this compound, a series of orthogonal reactions can be performed to introduce different substituents at specific positions.

For example, a synthetic route could begin with a selective Suzuki or Sonogashira coupling at the more reactive C-Br positions. The remaining C-Cl bond and any introduced functional groups can then be further manipulated. This stepwise approach allows for the synthesis of molecules with precisely controlled substitution patterns. guidechem.com The synthesis of 2,6-dibromo-4-aminopyridine from 2,6-dibromopyridine (B144722) through oxidation, nitration, and reduction illustrates a multi-step functional group interconversion approach. guidechem.com

The ability to perform sequential cross-coupling reactions on polyhalogenated pyridines is a powerful tool for building complex molecules with potential applications in materials science and medicinal chemistry. mdpi.com The order of reactivity (C-I > C-Br > C-Cl) is often exploited to achieve this selective functionalization. nih.govrsc.org

Mechanistic and Computational Studies of 2,6 Dibromo 3 Chloropyridine Reactivity

Elucidation of Reaction Mechanisms in Halogenated Pyridine (B92270) Transformations

The presence of multiple halogen substituents on the pyridine ring, as in 2,6-dibromo-3-chloropyridine, presents challenges and opportunities for selective functionalization. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, significantly influence its reaction pathways. nih.gov Mechanistic studies are vital to unraveling the factors that govern regioselectivity in cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For polyhalogenated pyridines, the site of reaction is typically governed by the relative reactivity of the carbon-halogen bonds. Generally, halides adjacent to the nitrogen atom (C2 and C6 positions) are more reactive in Pd-catalyzed cross-couplings. nih.govnih.gov The catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The oxidative addition of the halo-pyridine to a low-valent palladium(0) complex is often the rate-determining step. The reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. For a molecule like this compound, oxidative addition is expected to occur preferentially at one of the C-Br bonds over the C-Cl bond. Mechanistic studies have shown that the choice between the C2 and C6 positions can be influenced by the catalyst system. acs.org

Following oxidative addition, transmetalation occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. The final step, reductive elimination, results in the formation of the new C-C bond and regeneration of the Pd(0) catalyst. wikipedia.org Studies on dihaloarenes have revealed that after the first coupling event, the palladium catalyst can remain coordinated to the product, potentially leading to a second, often undesired, cross-coupling reaction (overfunctionalization). nih.gov The balance between product dissociation from the catalyst and a second oxidative addition is a critical factor controlling selectivity for mono- versus di-functionalized products. nih.gov

Table 1: Key Steps in a Typical Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine, forming a palladium(II) intermediate. |

| Transmetalation | The organic group from a second reagent (e.g., organoboron) is transferred to the palladium(II) center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. |

This table outlines the fundamental mechanistic steps involved in common cross-coupling reactions like the Suzuki-Miyaura coupling.

Nucleophilic aromatic substitution (SNAr) is another principal reaction pathway for halogenated pyridines. youtube.com The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing halogen atoms, makes it susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. youtube.com In the subsequent elimination step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For this compound, nucleophilic attack is generally favored at the positions activated by the ring nitrogen, which are the C2 and C6 positions (α-positions). uoanbar.edu.iq The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Studies on related 2,6-dihalopyridines have shown that substitution can occur at both positions, sometimes leading to mixtures of products. rsc.orgresearchgate.net

Rearrangement mechanisms can also be operative, particularly under strongly basic conditions, such as those involving potassium amide in liquid ammonia. researchgate.net These reactions can proceed through highly reactive "pyridyne" intermediates, formed by the elimination of H-X from the halopyridine. The nucleophile then adds to the pyridyne, which can lead to the formation of products where the substituent is not at the original position of the halogen. researchgate.net

The outcome of catalytic cross-coupling reactions is profoundly influenced by the choice of ligands coordinated to the metal center and the nature of the catalyst itself. enscm.fr Ligands play a crucial role in modulating the steric and electronic properties of the catalyst, thereby affecting its activity, stability, and selectivity. nih.gov

Steric Effects: Bulky ligands, such as sterically hindered phosphines (e.g., QPhos) or N-heterocyclic carbenes (NHCs) (e.g., IPr), can significantly impact regioselectivity. nih.gov For instance, in the cross-coupling of 2,4-dichloropyridines, a very sterically hindered NHC ligand was shown to invert the conventional selectivity, promoting reaction at the C4 position instead of the more typically reactive C2 position. nih.gov Increased ligand or substrate sterics can raise the energy of the transition state for catalyst-product dissociation, which can sometimes lead to increased overfunctionalization. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can alter the electron density at the metal center, influencing the rates of oxidative addition and reductive elimination. enscm.fr This electronic tuning is critical for optimizing catalyst performance for specific substrates and coupling partners.

Catalyst Properties: Beyond the ligand, the nature of the palladium species itself is critical. Mechanistic studies have demonstrated that different palladium species—such as mononuclear complexes, multinuclear clusters, or nanoparticles—can exhibit distinct catalytic activities and selectivities. acs.org For example, in the cross-coupling of 2,4-dibromopyridine, mononuclear Pd catalysts typically favor C2 arylation, whereas multinuclear Pd species, like Pd3-type clusters, can switch the selectivity to the C4 position. acs.org This highlights that catalyst speciation can be a powerful tool for controlling reaction outcomes.

Quantum Chemical Calculations and Theoretical Analysis

Computational chemistry provides invaluable insights into the reactivity of complex molecules like this compound. Quantum chemical calculations can model reaction pathways, predict transition state energies, and explain observed selectivities, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms and predict outcomes in catalytic reactions. nih.govresearchgate.net For halogenated pyridines, DFT calculations can be employed to determine the activation barriers for oxidative addition at different C-X bonds. These calculations have confirmed that the lower bond dissociation energy of C-Br compared to C-Cl leads to preferential reaction at the brominated positions in bromo-chloro-substituted pyridines. nih.gov

Theoretical models can also predict how substituents on the pyridine ring or the coupling partners influence reaction energetics. nih.gov By calculating the energies of intermediates and transition states along the catalytic cycle, researchers can construct a complete energy profile of the reaction. nih.gov This profile helps to identify the turnover-determining intermediate and transition state, providing a quantitative prediction of reaction kinetics and selectivity. nih.gov More advanced approaches even utilize machine learning, trained on experimental and computational data, to predict reaction yields and selectivity, moving beyond traditional mechanistic-hypothesis-driven models. princeton.edu

Table 2: Computationally Studied Factors Influencing Pyridine Reactivity

| Factor | Computational Method | Predicted Outcome |

| Site of Halogenation | DFT Energy Profiles | Regioselectivity of substitution or coupling |

| Ligand Sterics/Electronics | DFT Transition State Analysis | Catalyst efficiency and product selectivity |

| Substituent Effects | DFT, Hammett Analysis | Reaction rates and regioselectivity |

| Reaction Yield | Machine Learning Models | Predictive performance for new substrates/conditions |

This table summarizes how various computational techniques are applied to predict different aspects of halogenated pyridine reactivity.

Understanding the electronic structure of halogenated pyridines is fundamental to explaining their reactivity. The nitrogen heteroatom and halogen substituents significantly perturb the electron distribution within the aromatic ring. dtic.mil Computational methods can quantify these effects by calculating properties such as molecular orbital energies (HOMO-LUMO gaps) and electrostatic potential maps. nih.gov

These models show that the nitrogen atom acts as an electron sink, reducing the electron density at the α (C2, C6) and γ (C4) positions, making them more electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iq Theoretical calculations on substituted pyridine N-heterocyclic carbene iron complexes have been used to elucidate their electronic structures and determine if the pyridine ligand is involved in radical chemistry. acs.org

Furthermore, computational studies can model the non-covalent interactions between the substrate, catalyst, and solvent molecules. For instance, DFT calculations combined with solvation models can explain how solvent properties, such as hydrogen-bond accepting ability, can dramatically influence the regioselectivity of nucleophilic substitution reactions on dichloropyridines. researchgate.net Analysis of the electronic structure of transition states in SNAr reactions has been used to understand reactivity differences between various substituted pyridines, indicating that factors like steric interactions during bond cleavage are critical. nih.govresearchgate.net

Applications of 2,6 Dibromo 3 Chloropyridine in Contemporary Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three halogen atoms with distinct reactivities on the pyridine (B92270) core renders 2,6-dibromo-3-chloropyridine a highly valuable intermediate. Chemists can exploit the reactivity differences—typically C-Br bonds are more reactive than C-Cl bonds in transition-metal-catalyzed cross-coupling reactions—to introduce multiple, different substituents in a controlled, stepwise manner.

The synthesis of highly substituted pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This compound serves as an ideal starting material for this purpose through selective cross-coupling reactions. The greater reactivity of the C-Br bonds compared to the C-Cl bond in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for a predictable and regioselective functionalization sequence.

For instance, a reaction can be performed selectively at the 2- and 6-positions (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. Studies on analogous bromo-chloropyridine systems have demonstrated that palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling with boronic acids, proceed chemoselectively at the position of the bromine atom. rsc.org This selectivity enables the synthesis of 2,6-disubstituted-3-chloropyridines. The remaining chlorine atom can then be targeted under different, often more forcing, reaction conditions or by using alternative catalytic systems to introduce a third distinct functional group. This stepwise approach is crucial for building a diverse library of polysubstituted pyridines which would be challenging to access through other synthetic routes. rsc.orgnih.gov

The table below illustrates the general principle of selective functionalization demonstrated in related polyhalogenated pyridines.

| Reaction Type | Position(s) Reacted | Typical Catalyst/Conditions | Product Type |

| Suzuki Coupling | C2-Br, C6-Br | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2,6-Diaryl-3-chloropyridine |

| Sonogashira Coupling | C2-Br, C6-Br | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 2,6-Dialkynyl-3-chloropyridine |

| Buchwald-Hartwig Amination | C2-Br, C6-Br | Pd catalyst, phosphine (B1218219) ligand, base | 2,6-Diamino-3-chloropyridine |

| Subsequent C-Cl Functionalization | C3-Cl | Harsher conditions or different catalyst | 2,3,6-Trisubstituted Pyridine |

This table is illustrative of the expected reactivity based on principles of cross-coupling reactions on polyhalogenated heterocycles.

The ability to sequentially functionalize this compound makes it a powerful tool in the total synthesis of complex natural products and the construction of novel molecular scaffolds for medicinal chemistry. The pyridine core is a common motif in biologically active molecules, and the ability to precisely control the placement of substituents is key to tuning pharmacological properties.

Research on related 2-bromo-6-chloropyridine (B1266251) C-nucleosides highlights how this type of scaffold can be used to create libraries of complex molecules. rsc.org By performing chemoselective cross-coupling reactions at the bromine position, followed by another coupling or substitution at the chlorine position, a wide range of disubstituted pyridine nucleosides were synthesized. rsc.org This same strategy is directly applicable to this compound, allowing it to serve as a linchpin in the assembly of intricate, three-dimensional structures. The stepwise introduction of different aryl, alkyl, or heteroatom groups can be used to build complex scaffolds that are then elaborated into final target molecules.

Development of Novel Ligands for Transition Metal Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to the favorable electronic properties and coordinating ability of the pyridine nitrogen. The 2,6-disubstitution pattern is particularly important for the design of "pincer" ligands, which are multidentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and unique catalytic activity.

This compound is an excellent precursor for a variety of pyridine-based ligands. The bromine atoms at the 2- and 6-positions can be readily displaced by nucleophiles or converted into other functional groups suitable for metal coordination, such as phosphines, amines, or thioethers.

A common strategy involves the reaction of 2,6-dibromopyridine (B144722) analogues with secondary phosphines (e.g., diphenylphosphine) via a metal-catalyzed coupling or nucleophilic substitution to generate classic PNP-type pincer ligands. Similarly, reaction with amines can lead to NNN-pincer ligands. The 3-chloro substituent on the this compound backbone can be retained to electronically tune the resulting ligand or be used as a handle to attach the entire ligand-metal complex to a solid support or another molecular entity. The development of synthetic strategies utilizing 2,6-dihalopyridines to create precursors for supramolecular ligands underscores the importance of this scaffold. cmu.edu

Examples of Ligand Scaffolds from 2,6-Dihalopyridine Precursors:

| Precursor | Reagent(s) | Resulting Ligand Type |

| 2,6-Dibromopyridine | 1. n-BuLi 2. R₂PCl | PNP Pincer Ligand |

| 2,6-Dichloropyridine (B45657) | R₂NH, Base | NNN Pincer Ligand |

| 2,6-Dibromopyridine | RSH, Base | SNS Pincer Ligand |

This table shows common transformations of the 2,6-dihalopyridine scaffold to produce pincer-type ligands.

The coordination chemistry of pyridine itself is extensive. wikipedia.org When halogen atoms are introduced onto the pyridine ring, as in this compound, several key properties are altered. The strong electron-withdrawing nature of the three halogen atoms significantly reduces the Lewis basicity of the pyridine nitrogen atom. This decreased basicity weakens its ability to coordinate to transition metal centers compared to unsubstituted pyridine. jscimedcentral.com

Furthermore, the bulky bromine atoms at the 2- and 6-positions create significant steric hindrance around the nitrogen donor atom, which can prevent or modify its coordination to a metal center. wikipedia.org However, these same halogen atoms can participate in other forms of non-covalent interactions, such as halogen bonding, which is the attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov In the solid state, these interactions can play a crucial role in the crystal packing of coordination complexes. rsc.org The interplay between the weakened N-metal coordination, steric effects, and potential for halogen bonding makes the coordination chemistry of highly halogenated pyridines a field of active research.

Applications in Advanced Materials Science

Polyfunctionalized pyridines are increasingly being investigated as core components in advanced organic materials due to their inherent electronic properties, thermal stability, and tunable functionality. The pyridine ring is electron-deficient, making it a useful building block for n-type organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This compound serves as a valuable monomer or intermediate for the synthesis of these functional materials. The halogen atoms act as reactive sites for polymerization or for introducing specific functionalities that control the material's electronic, optical, or self-assembly properties. For example, palladium-catalyzed polymerization reactions, such as Suzuki or Stille polycondensation, can be used to incorporate the 3-chloropyridin-2,6-diyl unit into conjugated polymer backbones. The properties of the resulting polymer can be fine-tuned by the choice of co-monomer. While direct applications of this compound are not widely reported, the use of perfluoropyridine in creating fluorinated polymers and network materials for high-performance applications in the aerospace industry highlights the potential of polyhalogenated pyridine building blocks. mdpi.com The development of organic materials for electronic devices is a rapidly expanding field where such versatile building blocks are crucial. researchgate.net

Design and Synthesis of Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stabilities. researchgate.net The synthesis of POPs often involves the use of multifunctional monomers that can be linked together to form a rigid, porous network. While direct examples of the use of this compound in the synthesis of POPs are not prevalent in the literature, the principles of POPs synthesis suggest its potential as a valuable monomer. rsc.org The two bromine atoms and one chlorine atom on the pyridine ring offer multiple reaction sites for cross-coupling reactions, which are commonly employed in the formation of porous polymer networks. rsc.org

For instance, pyridinium-based ionic porous organic polymers have been constructed using multi-carbaldehyde monomers through base-catalyzed Knoevenagel condensation. rsc.orgresearchgate.net In theory, functionalized derivatives of this compound could be designed to participate in similar polymerization reactions. The incorporation of the pyridine moiety into the polymer backbone can enhance its properties, such as thermal stability and affinity for specific molecules, which is advantageous for applications in gas storage and separation. researchgate.netnih.gov

| Polymer Type | Monomer Type | Potential Synthetic Strategy | Reference |

| Pyridinium-based Ionic Porous Organic Polymers | Multi-carbaldehyde and functionalized pyridines | Base-catalyzed Knoevenagel condensation | rsc.orgresearchgate.net |

| General Porous Organic Polymers | Halogenated aromatic compounds | Cross-coupling reactions | rsc.org |

Development of Liquid Crystalline Materials Incorporating Pyridine Units

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The incorporation of pyridine units into molecules can influence their mesomorphic behavior due to the dipole moment and the rigid, planar nature of the pyridine ring. nih.gov The synthesis of liquid crystalline materials often involves the use of rod-shaped or disc-shaped molecules (mesogens) that can self-assemble into ordered structures. rsc.org

While specific liquid crystalline materials based on this compound have not been extensively documented, the general principles of liquid crystal design suggest its potential utility. The rigid core of the di-bromo-chloro-substituted pyridine could serve as a central building block for a mesogen. By attaching flexible alkyl chains to the pyridine ring, it may be possible to induce liquid crystalline phases. mdpi.com The presence of the halogen atoms could also influence intermolecular interactions, such as π-π stacking, which play a crucial role in the formation of liquid crystalline phases. mdpi.com Furthermore, the development of luminescent liquid crystals is an active area of research, and pyridine-containing compounds can exhibit interesting photophysical properties. rsc.org

Materials for π-Stacking and Network Formation

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen atoms, makes this compound a candidate for studies involving π-stacking and the formation of ordered molecular networks. rsc.org π-stacking interactions are non-covalent interactions that occur between aromatic rings and are fundamental in areas such as supramolecular chemistry and crystal engineering. rsc.orgnih.gov

The crystal structure of related compounds, such as 2,6-dichloropyridine-3,5-dicarbonitrile, reveals the formation of chains and layers through intermolecular interactions. nih.gov The presence of bromine and chlorine atoms in this compound can lead to halogen bonding, another important non-covalent interaction that can direct the formation of specific crystal packing arrangements. The interplay of π-stacking and halogen bonding can be utilized to design and construct novel supramolecular architectures. researchgate.net The ability to control the self-assembly of molecules into well-defined networks is crucial for the development of new materials with tailored electronic and optical properties. rsc.org

Role in Medicinal Chemistry Research as a Synthetic Intermediate

Halogenated pyridines are of significant importance in medicinal chemistry, serving as versatile intermediates and scaffolds for the synthesis of a wide range of biologically active molecules. nih.govnih.gov The presence of halogen atoms provides reactive handles for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions.

Precursors for the Synthesis of Bioactive Molecules

The differential reactivity of the bromine and chlorine atoms in this compound can be exploited for the selective synthesis of disubstituted pyridine derivatives. For example, 2,6-dichloropyridine serves as a precursor to the antibiotic enoxacin, the drug anpirtoline, and the antifungal liranaftate. wikipedia.org This highlights the utility of di-halogenated pyridines in the synthesis of established therapeutic agents.

The synthesis of fused polyheterocycles, such as naphthyridines and aza-analogues of coumarins, has been achieved through the metallation of 2-chloropyridine (B119429), demonstrating the versatility of chloropyridines in constructing complex heterocyclic systems. rsc.org Similarly, this compound could be a valuable starting material for the synthesis of novel fused heterocyclic compounds with potential biological activity. The synthesis of pyrido[2,3-d]pyrimidines, which are known to have biological activity, often involves the use of functionalized pyridine intermediates. researchgate.net

| Bioactive Molecule Class | Precursor Type | Key Synthetic Transformation | Reference |

| Antibiotics, Antifungals | 2,6-Dichloropyridine | Substitution/Cyclization | wikipedia.org |

| Fused Polyheterocycles | 2-Chloropyridine | Metallation and Cyclization | rsc.org |

| Pyrido[2,3-d]pyrimidines | Functionalized Pyridines | Cyclization | researchgate.net |

Scaffold for the Development of Novel Pharmaceutical Leads

The pyridine ring is a common scaffold in many approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties. nih.govdovepress.com The substitution pattern on the pyridine ring is crucial for its biological activity. The 2,6-disubstituted pyridine motif is present in a variety of bioactive compounds. researchgate.net

The development of novel pharmaceutical leads often involves the synthesis of libraries of compounds based on a common scaffold. The this compound core can be readily modified at the 2, 3, and 6 positions to generate a diverse range of derivatives. This allows for the exploration of the structure-activity relationship and the optimization of lead compounds. For instance, the Bohlmann–Rahtz reaction has been utilized to prepare 2,3,6-trisubstituted pyridines for library synthesis. researchgate.net The chromenopyridine scaffold, another important heterocyclic system in drug design, can be synthesized from various pyridine-containing starting materials. nih.gov The versatility of this compound as a starting material makes it a valuable tool for the discovery of new drugs.

Conclusion and Future Research Directions

Summary of Current Research Status and Accomplishments

Research directly focused on 2,6-Dibromo-3-chloropyridine is notably sparse in publicly accessible literature. Its primary documented application appears in the patent literature as a fungicidal agent, particularly effective against soil-borne fungi like Phytium debaryanum and Fusarium oxysporum. This suggests an initial exploration of its bioactivity, a common trajectory for many halogenated heterocycles. researchgate.net

The true value of this compound, however, lies in its potential as a versatile synthetic intermediate. The differential reactivity of its halogen substituents—two bromine atoms and one chlorine atom—provides a platform for sequential and site-selective cross-coupling reactions. In the broader context of polyhalogenated pyridines, the palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone for installing carbon-carbon bonds with high chemo- and site-selectivity. researchgate.net For substrates with different halogens, reactivity is often dependent on the specific halogen's lability, typically following the order I > Br > Cl. This principle suggests that the bromine atoms at the 2- and 6-positions of this compound would be more susceptible to initial cross-coupling than the chlorine atom at the 3-position.

While direct experimental data for this specific molecule is limited, accomplishments in the selective functionalization of other polyhalogenated pyridines provide a roadmap for its potential derivatization. For instance, studies on 2,6-dibromopyridine (B144722) have shown that mono- or di-alkylation can be achieved via Suzuki-Miyaura coupling, with the extent of reaction controlled by the stoichiometry of the boronic ester. nih.gov This highlights the feasibility of selectively functionalizing one or both bromine atoms in this compound.

Emerging Methodologies and Synthetic Paradigms for this compound Derivatization

The derivatization of this compound can be approached through several modern synthetic methodologies that have shown promise for other polyhalogenated heteroarenes.

Regioselective Cross-Coupling Reactions: The key to unlocking the synthetic potential of this compound lies in the ability to selectively target each halogen position.

Suzuki-Miyaura Coupling: As previously mentioned, the differential reactivity of bromine and chlorine is a primary tool for regioselectivity. It is highly probable that Suzuki-Miyaura coupling reactions with aryl or alkyl boronic acids would initially occur at the more reactive C-Br bonds at positions 2 and 6. researchgate.netnih.gov By carefully controlling reaction conditions such as catalyst, ligand, base, and temperature, it may be possible to achieve mono- or di-arylation/alkylation at these positions, leaving the C-Cl bond intact for subsequent transformations. The inherent electronic properties of the pyridine (B92270) ring favor oxidative addition at the C2 and C4 positions, which further supports the initial reactivity at the C2 and C6 positions of our target molecule. nih.gov

Sonogashira Coupling: This palladium-copper co-catalyzed reaction is a powerful method for forming carbon-carbon triple bonds. Studies on related compounds like 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated the feasibility of chemoselective alkynylation. rsc.org It is conceivable that under optimized conditions, terminal alkynes could be selectively coupled at the C-Br positions of this compound.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is crucial for tuning the biological and material properties of pyridine derivatives. While palladium-catalyzed amination of polyhalogenated pyridines has been a mainstay, recent developments have focused on more environmentally benign, base-promoted selective amination reactions using water as a solvent. nih.gov These methods could potentially be applied to selectively aminate the C-Br positions of this compound.

Dearomatization-Rearomatization Strategies: A significant challenge in pyridine chemistry is the functionalization of the C3 and C5 positions. researchgate.net Emerging strategies involving a dearomatization-rearomatization sequence, often utilizing Zincke imine intermediates, have enabled selective halogenation at the C3 position. nsf.gov While this compound is already halogenated at this position, this paradigm opens up possibilities for other C3 functionalizations if the chlorine were to be first removed or transformed.

Below is an interactive data table summarizing potential derivatization reactions for this compound based on established methodologies for related compounds.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Mono- or di-substituted at C2 and/or C6 |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Mono- or di-alkynylated at C2 and/or C6 |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Mono- or di-aminated at C2 and/or C6 |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., thiolate) | Substitution at C2 and/or C6 |

Prospective Applications in Interdisciplinary Scientific Fields

The diverse functionalities that can be introduced onto the this compound scaffold open up a wide range of potential applications across various scientific disciplines.

Medicinal Chemistry: Pyridine and its derivatives are ubiquitous in pharmaceuticals, with over 95 FDA-approved drugs containing this heterocycle. lifechemicals.comdovepress.com The polysubstituted pyridines derived from this compound could serve as novel scaffolds for drug discovery programs. The introduction of different aryl, alkyl, amino, and alkynyl groups can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets. Halogenated pyridines themselves are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net The fungicidal activity already reported for this compound could be a starting point for the development of new agrochemicals or antifungal drugs. researchgate.netnih.gov

Materials Science: Pyridine-based compounds are increasingly being explored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for transition metal catalysts. The ability to introduce various functional groups onto the this compound core allows for the fine-tuning of its photophysical and electronic properties. For instance, the introduction of conjugated aryl or alkynyl groups could lead to compounds with interesting fluorescent or phosphorescent properties, making them candidates for use in OLEDs or as fluorescent probes.

Catalysis: The nitrogen atom in the pyridine ring makes it an excellent ligand for transition metals. Polysubstituted pyridines with specific steric and electronic profiles can be designed to act as highly effective ligands in catalysis. Derivatives of this compound could be synthesized to create novel ligands for a variety of catalytic transformations, potentially offering enhanced stability, activity, or selectivity.

Persistent Challenges and Future Opportunities in Halogenated Pyridine Chemistry

Despite significant advances, the selective functionalization of halogenated pyridines continues to present challenges and, consequently, opportunities for future research.

Persistent Challenges:

Site-Selectivity: Achieving absolute site-selectivity in the functionalization of polyhalogenated pyridines, especially those with multiple identical halogens or halogens with similar reactivity, remains a significant hurdle. nih.gov While general trends in reactivity exist, subtle changes in substrate, catalyst, or reaction conditions can lead to mixtures of regioisomers.

Functional Group Tolerance: Many existing methods for pyridine functionalization require harsh reaction conditions that are not compatible with a wide range of functional groups. nih.gov This limits the "late-stage functionalization" of complex molecules, a highly desirable strategy in drug discovery.

Meta-Functionalization: The direct and selective functionalization of the C3 and C5 positions of the pyridine ring remains a formidable challenge due to the inherent electronic properties of the heterocycle. researchgate.net

Future Opportunities:

Development of Novel Catalytic Systems: There is a continuous need for the development of new and more efficient catalytic systems that can achieve higher levels of regioselectivity under milder reaction conditions. This includes the design of novel ligands that can fine-tune the reactivity of the metal center.

Exploitation of Unconventional Intermediates: The use of unconventional intermediates, such as pyridynes and Zincke imines, has shown great promise for achieving novel and previously inaccessible transformations of the pyridine ring. nsf.gov Further exploration of these and other reactive intermediates is a key area for future research.

Computational Chemistry: The use of computational tools to predict the reactivity and selectivity of halogenated pyridines in various reactions can provide valuable insights for the rational design of experiments and the development of new synthetic methodologies. acs.org

Flow Chemistry: The application of continuous flow technologies to the synthesis and derivatization of halogenated pyridines can offer advantages in terms of safety, scalability, and the ability to explore a wider range of reaction conditions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dibromo-3-chloropyridine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via halogenation of pyridine derivatives. For example, bromination of 3-chloropyridine using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–25°C) can yield this compound . Solvent choice (e.g., dichloromethane vs. acetic acid) significantly impacts regioselectivity and byproduct formation. Optimization protocols recommend monitoring via TLC and GC-MS to track intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : The deshielded aromatic protons (δ 8.2–8.5 ppm) and carbons (δ 140–150 ppm) confirm substitution patterns. Br and Cl substituents cause distinct splitting due to anisotropic effects .

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 285 (C₅H₂Br₂ClN⁺) with isotopic clusters for Br/Cl validates purity .

- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles, critical for structural validation .

Q. How does the reactivity of this compound compare to other polyhalogenated pyridines in cross-coupling reactions?

- Methodology : The 2,6-dibromo substitution facilitates Suzuki-Miyaura coupling at the 2-position, while the 3-chloro group remains inert under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). Contrast with 2,4-dibromopyridines, where steric hindrance reduces coupling efficiency . Kinetic studies using in situ IR spectroscopy help map reactivity gradients.

Advanced Research Questions

Q. How can crystal packing and intermolecular interactions of this compound be analyzed to predict solid-state properties?

- Methodology : Mercury CSD software (CCDC) enables visualization of halogen-halogen (Br⋯Br ≈ 3.5 Å) and π-stacking interactions (3.8 Å). Packing similarity algorithms compare lattice parameters (e.g., P2₁/c space group) with analogous structures to identify polymorphism risks .

Q. What computational methods validate the electronic effects of halogen substituents in this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), highlighting electron-withdrawing effects of Br/Cl. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br⋯H ≈ 12% contribution) .

Q. How should researchers resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodology : Systematic meta-analysis of published datasets (e.g., turnover numbers, solvent polarity) identifies outliers. Reproducibility protocols recommend independent validation via controlled catalysis trials (e.g., Buchwald-Hartwig amination) and statistical error analysis (95% confidence intervals) .

Q. What strategies optimize the selective functionalization of this compound for drug discovery applications?

- Methodology : Sequential cross-coupling (e.g., Sonogashira followed by Ullmann) allows selective derivatization. Screening palladium/copper catalysts (e.g., XPhos Pd G3) under microwave irradiation (100°C, 30 min) enhances efficiency. LC-MS monitors stepwise progress to minimize over-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。